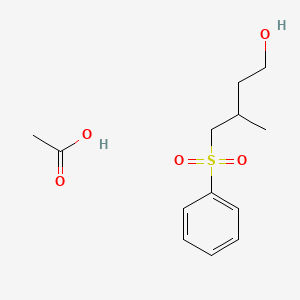
Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol is an organic compound that features both acetic acid and benzenesulfonyl functional groups. This compound is of interest due to its unique chemical structure, which combines the properties of both an alcohol and a sulfonyl group, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfuric acid under controlled conditions. The subsequent steps involve purification and isolation of the desired product through techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzenesulfonic acid derivatives, while reduction can produce benzenesulfide compounds .
Scientific Research Applications
Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. The alcohol group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Shares the sulfonyl group but lacks the acetic acid moiety.
4-(Methylsulfonyl)phenylacetic acid: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
88408-75-7 |
|---|---|
Molecular Formula |
C13H20O5S |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
acetic acid;4-(benzenesulfonyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H16O3S.C2H4O2/c1-10(7-8-12)9-15(13,14)11-5-3-2-4-6-11;1-2(3)4/h2-6,10,12H,7-9H2,1H3;1H3,(H,3,4) |
InChI Key |
AGEOXBWIPDBHFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CS(=O)(=O)C1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















